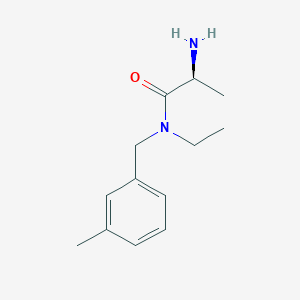
(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide is a chiral compound belonging to the class of amides, characterized by its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C13H20N2O and a molecular weight of approximately 220.31 g/mol. Its structure includes an amino group, an ethyl substituent, and a 3-methyl-benzyl moiety, contributing to its reactivity and biological properties. The stereochemistry at the second carbon is crucial for its biological activity, making it a subject of interest in pharmaceutical research.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in neurological pathways, potentially influencing neurotransmitter release and receptor activation.
Biological Activity Overview
The compound exhibits notable biological activities particularly relevant to the central nervous system (CNS). Its structural similarity to other bioactive compounds suggests potential applications as:
- Anticonvulsants : Similar compounds have shown efficacy in seizure models, indicating that this compound may possess anticonvulsant properties .
- Neuroprotective Agents : The ability to modulate neurotransmitter systems may position this compound as a candidate for neuroprotection in various neurodegenerative diseases.
- Enzyme Inhibitors : Interaction studies indicate potential inhibition of monoamine oxidase (MAO) and other key enzymes in metabolic pathways .
Anticonvulsant Activity
A comparative study highlighted the anticonvulsant properties of structurally similar compounds. For instance, N-benzyl derivatives have demonstrated significant activity in maximal electroshock seizure (MES) tests, with some exhibiting lower effective doses than traditional anticonvulsants like phenobarbital .
| Compound Name | ED50 (mg/kg) | Mechanism |
|---|---|---|
| Phenobarbital | 22 | GABAergic modulation |
| (R)-Lacosamide | 13-21 | Sodium channel stabilization |
| This compound | TBD | Potential sodium channel interaction |
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that small non-polar substituents enhance anticonvulsant activity while larger groups tend to diminish it. This relationship underscores the importance of molecular structure in determining pharmacological effects .
Case Studies
- Lacosamide Analog Studies : Studies on N-benzyl 2-amino propionamide analogs revealed that modifications at specific sites could enhance anticonvulsant efficacy while maintaining safety profiles in animal models. The findings support further exploration of this compound as a potential therapeutic agent for epilepsy .
- Neuroprotective Effects : In vitro studies demonstrated that similar compounds could protect neuronal cells from excitotoxic damage, suggesting that this compound may also offer neuroprotective benefits through its action on glutamate receptors.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-6-10(2)8-12/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIAKWMYKCKAAZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC(=C1)C)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC(=C1)C)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














